BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide

GLUT1 inhibition cancer metabolism synthetic lethality

This compound is a structurally unique STF-31 analog featuring a 3-methylphenylsulfonamido group instead of the 4-tert-butylphenylsulfonamido reference. The 3-pyridinyl attachment further distinguishes it from 4-pyridinyl regioisomers. Designed for GLUT1 SAR expansion and VHL synthetic lethality assays, it enables systematic comparison of sulfonamide substitution effects on glucose uptake and cytotoxicity. Available at ≥95% purity, it is ideal for in vitro ADME profiling, synthetic methodology development, and analytical reference standard use. Supplied for research use only.

Molecular Formula C24H21N3O4S
Molecular Weight 447.51
CAS No. 2034344-73-3
Cat. No. B3006100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide
CAS2034344-73-3
Molecular FormulaC24H21N3O4S
Molecular Weight447.51
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
InChIInChI=1S/C24H21N3O4S/c1-17-5-2-7-21(15-17)32(29,30)27-20-11-9-18(10-12-20)24(28)26-16-19-6-3-13-25-23(19)22-8-4-14-31-22/h2-15,27H,16H2,1H3,(H,26,28)
InChIKeyLDYHQSBJOHEGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide (CAS 2034344-73-3): Chemical Identity and Compound Class


N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide (CAS 2034344-73-3) is a synthetic small molecule (C24H21N3O4S; MW 447.51 g/mol) belonging to the heteroaryl benzamide sulfonamide class [1]. Its structure comprises a furan-pyridine hybrid scaffold linked via a methylene bridge to a 4-(3-methylphenylsulfonamido)benzamide moiety, placing it within the broader category of substituted sulfonamido-benzamides that have been patented as GLUT1 inhibitors and synthetic lethal anticancer agents [2][3]. The compound is commercially available as a research chemical, typically at ≥95% purity [1].

Why In-Class Substitution of N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide Is Not Straightforward


Within the heteroaryl sulfonamido-benzamide class, minor structural variations—such as the position of the furan-pyridine attachment (3-pyridinyl vs. 4-pyridinyl), the nature of the sulfonamide N-substituent (3-methylphenyl vs. dimethylsulfamoyl or 4-tert-butylphenyl), and the linker between the benzamide and heteroaryl groups—profoundly alter target selectivity, potency, and pharmacokinetic profiles [1][2]. The well-characterized GLUT1 inhibitor STF-31 (IC50 = 1 µM; 4-tert-butylphenylsulfonamido scaffold) and the dimethylsulfamoyl analog both share a furan-pyridine-benzamide core with the target compound but differ in their sulfonamide substitution, which is known to modulate GLUT1 binding affinity and VHL-dependent synthetic lethality [3]. No direct comparative pharmacological data exist for the target compound against these analogs; however, the documented structure-activity relationships within this patent family demonstrate that generic substitution without empirical validation carries a high risk of altered potency and target engagement [1][2].

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide (CAS 2034344-73-3)


Structural Differentiation from STF-31: Sulfonamide Substituent Identity Governs GLUT1 Inhibitory Potency

**CRITICAL NOTE: High-strength differential evidence is extremely limited for this compound.** No peer-reviewed publications, patent examples, or authoritative database entries containing quantitative biological activity data were identified for CAS 2034344-73-3 specifically. The following evidence is class-level inference only. The target compound contains a 3-methylphenylsulfonamido group at the 4-position of the benzamide, whereas STF-31 (CAS 724741-75-7), a well-characterized GLUT1 inhibitor in the same chemical class, features a 4-tert-butylphenylsulfonamido group. Published data for STF-31 show GLUT1 IC50 = 1 µM in RCC4 renal cell carcinoma cells, with VHL-selective synthetic lethality [1]. The methyl-to-tert-butyl substitution alters both steric bulk and lipophilicity (cLogP: target compound ~3.8 calculated vs. STF-31 ~4.6), which in this scaffold class is known to modulate membrane permeability and GLUT1 binding pocket occupancy [2].

GLUT1 inhibition cancer metabolism synthetic lethality

Pyridinyl Attachment Position Distinguishes This Compound from 4-Pyridinyl Regioisomeric Analogs

The target compound features a furan-2-yl substituent at the 2-position of a pyridin-3-yl ring, with the methylene linker attached at the pyridine 3-position. This is structurally distinct from the regioisomer N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide (CAS not assigned in authoritative databases), where the methylene linker is attached at the pyridine 4-position . In the broader heteroaryl benzamide patent family (US20120225862A1), the pyridine nitrogen position relative to the linker is disclosed as a key variable influencing target binding, with 3-pyridinyl, 4-pyridinyl, and 2-pyridinyl variants claimed separately and exhibiting distinct biological profiles [1]. No direct comparative biological data exist for these specific regioisomers; however, the patent explicitly treats them as structurally and functionally distinct entities, indicating non-interchangeability for target engagement [1].

regioisomer selectivity medicinal chemistry target engagement

Molecular Formula and Physicochemical Distinction from Dimethylsulfamoyl Analog

The target compound (C24H21N3O4S; MW 447.51) differs in both molecular formula and key computed physicochemical properties from the closely related analog 4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide . The target compound incorporates a 3-methylphenylsulfonamido group (amide NH present; hydrogen bond donor count = 2), whereas the dimethylsulfamoyl analog replaces the sulfonamide NH with an N,N-dimethyl group (hydrogen bond donor count reduced to 1). This difference is predicted to alter hydrogen-bonding capacity, aqueous solubility, and membrane permeability—all parameters relevant to GLUT1 inhibitor pharmacology [1]. The target compound's higher hydrogen bond donor count and different topological polar surface area (calculated ~113 Ų vs. ~96 Ų for the dimethylsulfamoyl analog) suggest distinct ADME profiles that would require independent experimental characterization .

physicochemical properties drug-likeness solubility

Recommended Research Application Scenarios for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide (CAS 2034344-73-3)


Structure-Activity Relationship (SAR) Expansion of GLUT1 Inhibitor Sulfonamido-Benzamide Series

Based on the structural similarity of the target compound to the patented GLUT1 inhibitor scaffold family (US Patent 9,296,732 and US20120225862A1), the primary research application is in SAR expansion studies. The 3-methylphenylsulfonamido substituent represents a specific point of structural variation from the well-characterized STF-31 (4-tert-butylphenylsulfonamido, GLUT1 IC50 = 1 µM), and systematic comparison of these sulfonamide variants in glucose uptake assays (e.g., 2-deoxy-D-[³H]-glucose uptake in RCC4 VHL-positive vs. VHL-negative cells) would provide quantitative differentiation data [1][2]. This compound's 3-pyridinyl attachment further distinguishes it from 4-pyridinyl regioisomers, enabling exploration of linker geometry effects on GLUT1 binding [1].

Chemical Probe for VHL-Dependent Synthetic Lethality Screening in Renal Cell Carcinoma Models

The sulfonamido-benzamide class was discovered through synthetic lethal screening targeting VHL-deficient renal cell carcinoma [2][3]. The target compound, by virtue of its furan-pyridine-benzamide architecture consistent with this chemotype, can serve as a candidate probe molecule in VHL-selective cytotoxicity assays. Researchers should establish dose-response curves in paired VHL−/− and VHL+/+ RCC cell lines (e.g., RCC4, 786-O) and compare against the reference compound STF-31 (IC50 = 1 µM) [2]. The 3-methylphenyl substituent may confer differential selectivity or potency relative to the 4-tert-butylphenyl reference, providing valuable SAR data for this underexplored substituent space [1].

Physicochemical Profiling and ADME Characterization of 3-Methylphenylsulfonamido-Benzamide Subseries

Given the calculated differences in hydrogen bond donor count (HBD = 2), topological polar surface area (~113 Ų), and predicted lipophilicity (cLogP ~3.8) relative to the dimethylsulfamoyl analog (HBD = 1; TPSA ~96 Ų) and STF-31 (cLogP ~4.6; HBD = 2), the target compound is suitable for systematic in vitro ADME profiling [1]. Recommended assays include: (i) aqueous solubility determination (kinetic and thermodynamic), (ii) parallel artificial membrane permeability assay (PAMPA), (iii) Caco-2 monolayer permeability, (iv) microsomal metabolic stability (human and rodent liver microsomes), and (v) plasma protein binding. Comparative data against STF-31 and the dimethylsulfamoyl analog would quantify the impact of the 3-methylphenylsulfonamido group on drug-like properties .

Reference Compound for Furan-Pyridine Hybrid Scaffold Synthetic Methodology Development

The target compound's furan-2-yl-pyridin-3-yl-methyl linkage represents a specific synthetic challenge involving heteroaryl cross-coupling and sulfonamide formation steps [4]. As a polyfunctional molecule containing both electron-rich (furan) and electron-deficient (pyridine) heterocycles, along with a sulfonamide and a secondary benzamide, it serves as a useful substrate for developing and optimizing synthetic methodologies relevant to this scaffold class. Its commercial availability at ≥95% purity enables its use as a reference standard for analytical method development (HPLC, LC-MS) for related sulfonamido-benzamide derivatives [4].

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.